CYP2D6 Inhibition: Drastic Reduction in Potency Compared to Quinidine and Dihydroquinidine
Quinidine 1'-Oxide (reported as quinidine N-oxide) demonstrates a Ki for CYP2D6 that is 1 to 2 orders of magnitude weaker than that of its parent compound, quinidine. This positions it as a functionally inactive metabolite in terms of CYP2D6 drug-drug interaction potential [1].
| Evidence Dimension | CYP2D6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.43 to 2.3 µM (range for metabolites including quinidine N-oxide) |
| Comparator Or Baseline | Quinidine: Ki = 0.027 µM; Dihydroquinidine: Ki = 0.013 µM |
| Quantified Difference | 16- to 85-fold reduction in potency compared to quinidine. |
| Conditions | CYP2D6 heterologously expressed in yeast cells; O-demethylation of dextromethorphan. |
Why This Matters
Procurement of this specific metabolite is essential for CYP2D6 inhibition assays where a negative control is required, or for studying metabolic pathways without the confounding factor of potent enzyme inhibition.
- [1] Ching, M. S., et al. "Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites." Biochemical Pharmacology 50.6 (1995): 833-837. View Source
